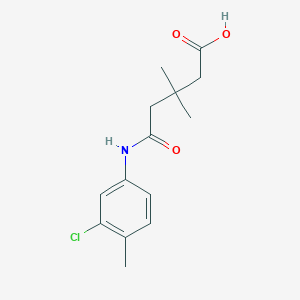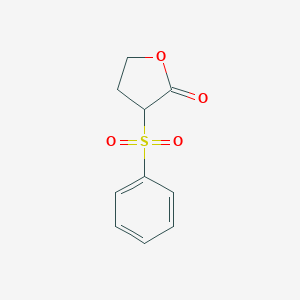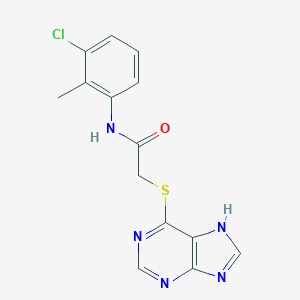
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as CMIO and is a derivative of the well-known anti-inflammatory drug, diclofenac. CMIO has shown promising results in various studies, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of CMIO involves the inhibition of cyclooxygenase enzymes. CMIO binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain. CMIO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
CMIO has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces the production of prostaglandins, leading to a reduction in inflammation and pain. CMIO also induces apoptosis in cancer cells, leading to a reduction in tumor growth. However, CMIO has also been shown to have cytotoxic effects on normal cells, making it important to carefully evaluate its potential use in cancer treatment.
実験室実験の利点と制限
The advantages of using CMIO in lab experiments include its relatively simple synthesis method, its well-known mechanism of action, and its potential use in the development of new drugs. However, the limitations of using CMIO in lab experiments include its cytotoxic effects on normal cells, making it important to carefully evaluate its potential use in cancer treatment.
将来の方向性
There are several future directions for the study of CMIO. One potential direction is the development of new drugs based on CMIO. Another potential direction is the study of the cytotoxic effects of CMIO on normal cells and the development of strategies to reduce these effects. Additionally, further studies are needed to evaluate the potential use of CMIO in cancer treatment and to determine its optimal dosage and administration route.
合成法
The synthesis of CMIO involves the reaction of 3-chloro-4-methylaniline with 3,3-dimethylacrylic acid in the presence of a coupling agent. The reaction yields CMIO, which can be purified by recrystallization. The synthesis of CMIO is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
CMIO has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, leading to inflammation and pain. CMIO has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
製品名 |
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid |
|---|---|
分子式 |
C14H18ClNO3 |
分子量 |
283.75 g/mol |
IUPAC名 |
5-(3-chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18ClNO3/c1-9-4-5-10(6-11(9)15)16-12(17)7-14(2,3)8-13(18)19/h4-6H,7-8H2,1-3H3,(H,16,17)(H,18,19) |
InChIキー |
HUFORIYPINLNBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)CC(=O)O)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)


![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)




![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)